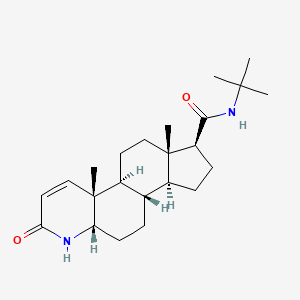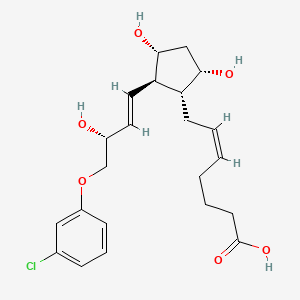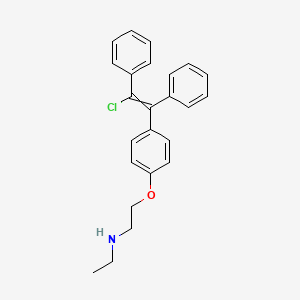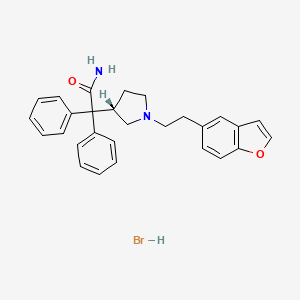
5beta-Finasteride
Übersicht
Beschreibung
5beta-Finasteride is a compound used for the treatment of symptoms of benign prostatic hyperplasia (BPH) and male pattern hair loss, also known as androgenetic alopecia . It works by blocking an enzyme called 5-alpha-reductase, which changes testosterone to another hormone that causes the prostate to grow . It increases testosterone levels in the body, which decreases prostate size .
Synthesis Analysis
Finasteride is synthesized from inexpensive raw materials like luteosterone through a six-step synthetic reaction . The synthesis process involves the creation of several intermediates, including 3-carbonyl-4-androstene-17beta-carboxylic acid and N-tertiary-butyl-3-carbonyl-4-aza-5alpha-androstane-17beta-formamide . The process is cost-effective, yields stable results, and is suitable for industrial production .
Molecular Structure Analysis
The crystal structure of human Steroid 5-alpha-reductase 2 (SRD5α2), the enzyme inhibited by finasteride, has been reported . The structure reveals a unique 7-TM structural topology and an intermediate adduct of finasteride and NADPH as NADP-dihydrofinasteride in a largely enclosed binding cavity inside the membrane .
Chemical Reactions Analysis
Finasteride undergoes degradation under forced conditions . The alkaline degradation kinetics of the drug were evaluated and could be best described as second-order kinetics under the experimental conditions applied for the tablets and raw material . A comprehensive degradation pathway for the drug and the identity of its major product could be suggested without complicated isolation or purification processes .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C23 H36 N2 O2 and a molecular weight of 372.54 . It is a neat product and belongs to the API family of Finasteride .
Wissenschaftliche Forschungsanwendungen
Neuroactive Steroid Formation
Finasteride, a 5α-reductase inhibitor, is clinically approved for benign prostate hyperplasia and androgenetic alopecia. It affects the reduction of testosterone, progesterone, and deoxycorticosterone. This results in changes in neuroactive steroids, known to have anticonvulsant, antidepressant, and anxiolytic effects. A study by Dušková et al. (2009) found that finasteride treatment significantly decreased α-reduced and increased 5β-reduced metabolites of testosterone and progesterone, influencing neuroactive steroids acting on GABAA and NMDA receptors in the brain (Dušková et al., 2009).
Influence on Diabetes Risk
Research by Wei et al. (2019) investigated the incidence of type 2 diabetes mellitus in men receiving steroid 5α-reductase inhibitors, including finasteride. The study observed a modest increased risk of type 2 diabetes in men treated with finasteride compared to those receiving tamsulosin (Wei et al., 2019).
Effect on Adult Hippocampal Neurogenesis
Finasteride treatment in male mice showed a significant decrease in brain 5α-dihydrotestosterone levels and induced a reversible reduction in the number of newborn cells and young neurons in the hippocampus. This study by Römer et al. (2010) indicates that finasteride influences neuronal plasticity, which may contribute to depressive episodes observed after its administration (Römer et al., 2010).
Impact on Neuroactive Steroids and Behavior
Finn et al. (2006) explored finasteride's ability to inhibit 5α-reductase enzyme isoforms, affecting neuroactive steroid levels with potential influences on brain function and behavior. This includes effects on sexual- and alcohol-related behaviors, suggesting an inverse relationship between endogenous neuroactive steroid levels and symptoms of disorders like depression and alcohol withdrawal (Finn et al., 2006).
Wirkmechanismus
Target of Action
5beta-Finasteride primarily targets the enzyme 5-alpha reductase type II . This enzyme is an intracellular enzyme that converts the androgen testosterone into 5-alpha-dihydrotestosterone (DHT) . DHT is a potent androgen hormone that plays a crucial role in the development of male characteristics
Safety and Hazards
Finasteride can cause birth defects in male babies if women who are pregnant or may become pregnant use it or handle the crushed or broken tablets . It can also cause side effects such as decreased interest in sex, trouble getting or keeping an erection, trouble having an orgasm, abnormal ejaculation, or breast swelling or tenderness . The sexual side effects of finasteride may continue after you stop taking this medicine .
Zukünftige Richtungen
While finasteride is widely used for treating BPH and androgenetic alopecia, its adverse effects, particularly sexual dysfunction and depression, have raised concerns . Understanding the variation of finasteride side effects among different populations is necessary to delineate the safety profile of finasteride for different subgroups of men . Future research should focus on developing therapeutic approaches for managing these side effects and improving the safety profile of finasteride .
Biochemische Analyse
Biochemical Properties
5beta-Finasteride plays a crucial role in biochemical reactions by inhibiting the enzyme Type II 5-alpha-reductase. This enzyme is primarily located in the prostatic stromal cells and is responsible for the conversion of testosterone to dihydrotestosterone (DHT). The inhibition of this enzyme by this compound leads to a significant reduction in DHT levels, which is beneficial in treating conditions like BPH and androgenic alopecia. The compound interacts with the enzyme by forming a stable enzyme-inhibitor complex, which prevents the conversion process .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In prostatic cells, it reduces the levels of DHT, leading to decreased cellular proliferation and reduced prostate size. This reduction in DHT also affects hair follicle cells by preventing the miniaturization of hair follicles, thereby promoting hair growth in individuals with androgenic alopecia. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the androgen receptor signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Type II 5-alpha-reductase enzyme. This binding results in the formation of a stable enzyme-inhibitor complex, which inhibits the enzyme’s activity. The inhibition of 5-alpha-reductase prevents the conversion of testosterone to dihydrotestosterone (DHT), leading to reduced DHT levels. This reduction in DHT levels is responsible for the therapeutic effects of this compound in conditions like BPH and androgenic alopecia. The compound’s mechanism of action also involves changes in gene expression related to androgen-responsive genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade rapidly. Long-term studies have shown that this compound maintains its inhibitory effects on 5-alpha-reductase over extended periods. In vitro studies have demonstrated that the compound’s effects on cellular function, such as reduced proliferation and altered gene expression, persist over time. In vivo studies have also shown sustained therapeutic effects in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces DHT levels and exhibits therapeutic effects without significant adverse effects. At higher doses, this compound can cause toxic effects, including liver toxicity and hormonal imbalances. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes. These dosage-dependent effects highlight the importance of optimizing the dosage for clinical use .
Metabolic Pathways
This compound undergoes extensive hepatic metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The primary metabolic pathways involve the formation of t-butyl side chain monohydroxylated and monocarboxylic acid metabolites. These metabolites retain less than 20% of the pharmacological activity of the parent compound. The metabolic pathways of this compound also involve interactions with other enzymes and cofactors that influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is absorbed and distributed to target tissues, such as the prostate and hair follicles, where it exerts its therapeutic effects. Transporters and binding proteins play a role in the localization and accumulation of this compound within these tissues. The distribution profile of this compound is influenced by factors such as tissue permeability and binding affinity to target proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the Type II 5-alpha-reductase enzyme. The compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its inhibitory effects on 5-alpha-reductase. The subcellular distribution of this compound is crucial for its therapeutic efficacy .
Eigenschaften
IUPAC Name |
(1S,3aS,3bS,5aS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPLOCGEIEOCV-VLDRPNAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)






![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)
